molecular formula C16H17N3O3S B2489416 (E)-3-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine CAS No. 2034885-62-4

(E)-3-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine

Cat. No. B2489416
CAS RN: 2034885-62-4
M. Wt: 331.39
InChI Key: QPBAUFBLLZIMKS-FMIVXFBMSA-N
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Description

(E)-3-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine, also known as JNJ-63533054, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyridazine derivatives and has been found to exhibit potent inhibitory effects on certain enzymes and proteins, making it a promising candidate for drug development.

Scientific Research Applications

Catalysis and Green Chemistry

The compound’s catalyst-free synthesis, as reported in the journal Organic & Biomolecular Chemistry, demonstrates its utility in green chemistry . It enables the efficient formation of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates from readily available N-hetaryl ureas and alcohols. This environmentally friendly approach contributes to sustainable chemical processes.

Piperazine Derivatives and CNS-Active Compounds

Considering the pyrrolidine and styrylsulfonyl moieties, (E)-3-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine may have relevance in central nervous system (CNS) drug development. Piperazine derivatives often exhibit CNS activity, and further exploration could reveal its potential as a neuroactive compound .

properties

IUPAC Name

3-[1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]oxypyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c20-23(21,12-9-14-5-2-1-3-6-14)19-11-8-15(13-19)22-16-7-4-10-17-18-16/h1-7,9-10,12,15H,8,11,13H2/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPBAUFBLLZIMKS-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NN=CC=C2)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1OC2=NN=CC=C2)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine

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